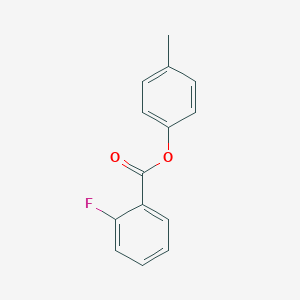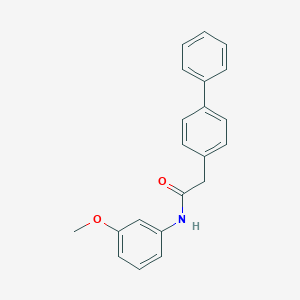![molecular formula C25H21NO3 B269537 (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. BMH-21 belongs to the family of pyridinylidene cyclohexadienone compounds and has shown promising results in preclinical studies as a potent inhibitor of cancer cell growth.
Wirkmechanismus
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one works by disrupting the DNA repair mechanism in cancer cells. It binds to a protein called poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair, and prevents it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, which triggers cell death through apoptosis. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit the activity of other DNA repair enzymes, such as DNA ligase III, making cancer cells more sensitive to chemotherapy.
Biochemical and Physiological Effects:
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to induce DNA damage and promote apoptosis in cancer cells, while having little effect on normal cells. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models. However, further research is needed to evaluate its safety and efficacy in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. It has also been shown to have minimal toxicity in normal cells, making it suitable for in vitro and in vivo studies. However, (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has some limitations. It is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential side effects. The synthesis method of (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one is also complex and requires expertise in organic synthesis.
Zukünftige Richtungen
There are several future directions for research on (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of research is to evaluate its efficacy in clinical trials. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans. Another area of research is to optimize the synthesis method of (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one to improve the yield and purity of the compound. This will enable further research on the compound and its potential as an anticancer agent. Finally, research is needed to understand the long-term effects of (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one on normal cells and its potential side effects.
Synthesemethoden
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one can be synthesized through a multistep reaction starting from 2,6-dimethoxybenzaldehyde and 2-acetylpyridine. The first step involves the synthesis of 2-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde, which is then reacted with 2,6-dimethoxybenzaldehyde to form 2-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde-2,6-dimethylphenylhydrazone. This compound is then subjected to a cyclization reaction to form (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one. The synthesis method of (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has been optimized to improve the yield and purity of the compound, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one works by inducing DNA damage and promoting apoptosis in cancer cells. It has also been shown to inhibit the activity of DNA repair enzymes, making cancer cells more susceptible to chemotherapy. (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials.
Eigenschaften
Produktname |
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Molekularformel |
C25H21NO3 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C25H21NO3/c1-28-20-11-7-17(8-12-20)19-15-23(18-9-13-21(29-2)14-10-18)26-24(16-19)22-5-3-4-6-25(22)27/h3-16,26H,1-2H3/b24-22- |
InChI-Schlüssel |
UICROVMMCIPRMH-GYHWCHFESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/3\C=CC=CC3=O)/NC(=C2)C4=CC=C(C=C4)OC |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C=CC=CC3=O)NC(=C2)C4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C=CC=CC3=O)NC(=C2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)

![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)



![2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)


